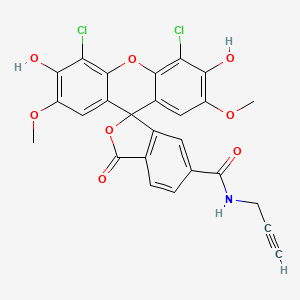
JOE alkyne, 6-isomer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JOE alkyne, 6-isomer is a derivative of the JOE dye, which is a fluorophore similar to TET but less hydrophobic. This compound is often used for the labeling of nucleic acids and can be conjugated with azides using a copper-catalyzed click chemistry reaction . The molecular formula of this compound is C26H17Cl2NO8, and it has a molecular weight of 542.32 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of JOE alkyne, 6-isomer typically involves the conjugation of JOE dye with an alkyne group. This is achieved through a copper-catalyzed click chemistry reaction, where the alkyne group is attached to the JOE dye . The reaction conditions usually involve the use of copper(I) catalysts and appropriate solvents such as DMF or DMSO .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as HPLC and stored at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: JOE alkyne, 6-isomer primarily undergoes click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient and selective, making it ideal for labeling applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include copper(I) catalysts, azides, and solvents like DMF and DMSO . The reaction conditions typically involve mild temperatures and neutral pH to ensure the stability of the compound .
Major Products Formed: The major products formed from the reactions involving this compound are triazole-linked conjugates. These products are highly stable and fluorescent, making them useful for various labeling applications .
Scientific Research Applications
JOE alkyne, 6-isomer has a wide range of applications in scientific research. It is extensively used in nucleic acid sequencing and related research due to its fluorescent properties . The compound is also employed in the labeling of biomolecules, enabling the study of biological processes at the molecular level . In medicine, this compound is used in diagnostic assays and imaging techniques to detect and monitor diseases . Additionally, it finds applications in industrial processes where precise labeling and tracking of molecules are required .
Mechanism of Action
The mechanism of action of JOE alkyne, 6-isomer involves its conjugation with azides through a copper-catalyzed click chemistry reaction. This reaction forms a stable triazole linkage, which is highly fluorescent . The fluorescence of the compound allows for the visualization and tracking of labeled molecules in various applications . The molecular targets of this compound are typically nucleic acids and other biomolecules that can be labeled for research and diagnostic purposes .
Comparison with Similar Compounds
JOE alkyne, 6-isomer is similar to other fluorophores such as TET and TAMRA alkyne . it is less hydrophobic than TET, making it more suitable for certain applications . Compared to TAMRA alkyne, this compound has different spectral properties, with an excitation maximum at 533 nm and an emission maximum at 554 nm . This makes it unique in its ability to provide distinct fluorescent signals for multiplexing applications .
List of Similar Compounds:- TET alkyne
- TAMRA alkyne
- FAM alkyne
- HEX alkyne
- ROX alkyne
Properties
Molecular Formula |
C26H17Cl2NO8 |
|---|---|
Molecular Weight |
542.3 g/mol |
IUPAC Name |
4',5'-dichloro-3',6'-dihydroxy-2',7'-dimethoxy-1-oxo-N-prop-2-ynylspiro[2-benzofuran-3,9'-xanthene]-5-carboxamide |
InChI |
InChI=1S/C26H17Cl2NO8/c1-4-7-29-24(32)11-5-6-12-13(8-11)26(37-25(12)33)14-9-16(34-2)20(30)18(27)22(14)36-23-15(26)10-17(35-3)21(31)19(23)28/h1,5-6,8-10,30-31H,7H2,2-3H3,(H,29,32) |
InChI Key |
FITDEERKHNKYNG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C3(C4=CC(=C(C(=C4O2)Cl)O)OC)C5=C(C=CC(=C5)C(=O)NCC#C)C(=O)O3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


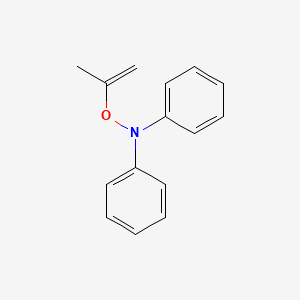
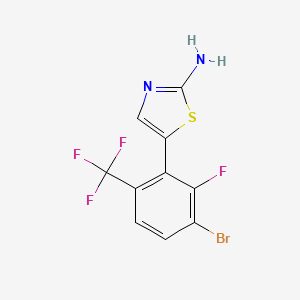
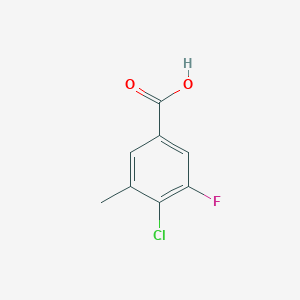
![1-[(2-Methyl-5-nitrophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14759622.png)


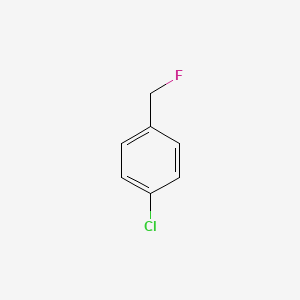

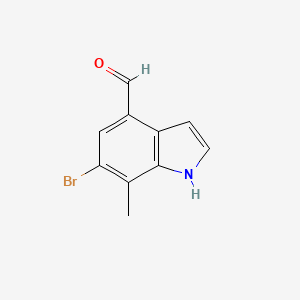



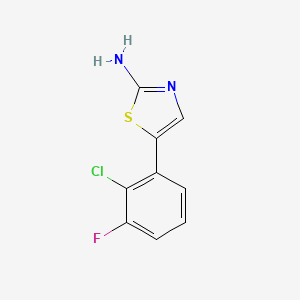
![3,4-Dioxabicyclo[4.1.0]heptane](/img/structure/B14759685.png)
